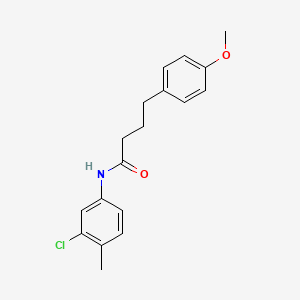![molecular formula C15H10Cl2N2O2 B5724734 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOP and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. CPOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPOP has also been shown to inhibit the formation of new blood vessels in tumors, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. Studies have shown that CPOP can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, CPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPOP in laboratory experiments is its potent anticancer activity. CPOP has been shown to exhibit activity against various cancer cell lines at relatively low concentrations. Additionally, CPOP is relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using CPOP in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how CPOP exerts its anticancer activity.
Future Directions
There are several future directions for research on CPOP. One of the most significant areas of research is the development of CPOP-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in other fields of science, such as materials science and nanotechnology. Finally, studies are needed to investigate the potential side effects of CPOP and its safety for human use.
Synthesis Methods
The synthesis of CPOP involves the reaction of 4-chlorobenzaldehyde and 2-chlorophenylacetonitrile in the presence of sodium methoxide and dimethyl sulfoxide (DMSO). The reaction mixture is then heated under reflux to yield the desired product. The synthesis of CPOP is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
CPOP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CPOP is in the field of medicinal chemistry. CPOP has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CPOP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNVFMYKJSAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
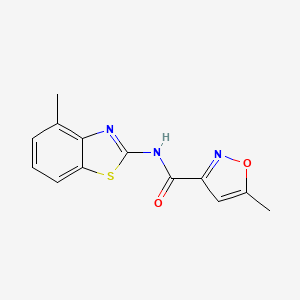



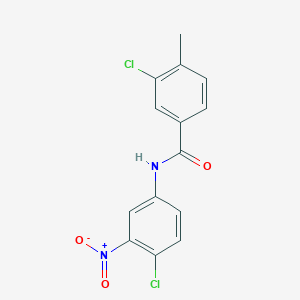
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
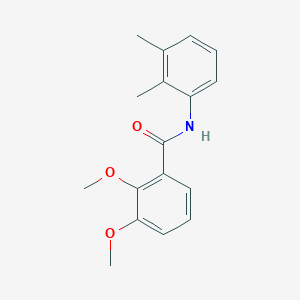
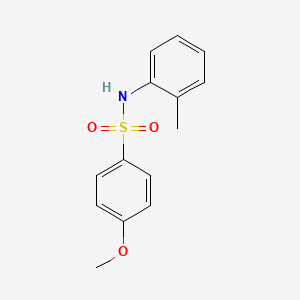
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
